The applications of methyl penta-2,4-dienoate span across various fields, from medicinal chemistry to materials science. The compound's ability to undergo specific reactions, as demonstrated in the study of ethyl 2-(trimethylsilylmethyl)penta-2,4-dienoate, suggests potential uses in synthetic organic chemistry for the creation of novel compounds with unique properties1. Additionally, the insights gained from the study on beta-oxidation inhibition could lead to applications in the development of therapeutic agents targeting metabolic pathways, particularly for conditions associated with abnormal fatty acid metabolism2.
Methyl penta-2,4-dienoate can be sourced from commercial suppliers and is listed under several chemical databases, including PubChem and ChemIDplus. It is recognized for its flammable properties and irritant classification, necessitating careful handling in laboratory environments . The compound is often used in research settings due to its reactivity and versatility in synthetic applications.
Methyl penta-2,4-dienoate can be synthesized through several methods:
The molecular structure of methyl penta-2,4-dienoate features a five-carbon chain with two double bonds (conjugated diene system) and an ester functional group. The structural representation can be summarized as follows:
COC(=O)C=CC=C
InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h3-5H,1H2,2H3/b5-4+
The presence of double bonds contributes to its reactivity in various chemical transformations .
Methyl penta-2,4-dienoate undergoes several types of chemical reactions:
The mechanism of action for methyl penta-2,4-dienoate involves its participation in oxidation and reduction processes:
Additionally, when participating in hydrosilylation reactions with catalysts such as Mono(phosphine)palladium(0) complexes, regioselectivity can be influenced by ligand modifications used in these catalytic systems.
Methyl penta-2,4-dienoate exhibits several important physical and chemical properties:
The compound's GHS classification indicates it is flammable and an irritant; appropriate safety measures should be taken during handling .
Methyl penta-2,4-dienoate has significant applications in various fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2